Avilamycin-A

Veterinary Antibiotics Orthosomycin MIC Comparison

Sourcing Avilamycin-A (CAS 69787-79-7) for research requires the principal active orthosomycin component, not a generic complex. This compound exhibits superior potency against Gram-positive pathogens compared to Avilamycin-B, with a unique 23S rRNA binding site ideal for structural studies. In comparative trials, it outperformed tylosin, improving swine weight gain by 12% and feed conversion by 14%. Choose the defined, high-purity standard to ensure reproducible results and accurate diagnostic benchmarks.

Molecular Formula C61H88Cl2O32
Molecular Weight 1404.2 g/mol
CAS No. 69787-79-7
Cat. No. B1261919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvilamycin-A
CAS69787-79-7
Synonyms23-deoxy-flambamycin
avilamycin A
flambamycin, 23-deoxy-
Molecular FormulaC61H88Cl2O32
Molecular Weight1404.2 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(C(O9)C)(C(=O)C)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C
InChIInChI=1S/C61H88Cl2O32/c1-21(2)53(70)87-49-45-32(92-61(93-45)52-51(78-20-79-52)60(72,27(8)64)28(9)91-61)19-77-56(49)89-57-48(76-14)39(68)44(31(83-57)18-73-11)88-55-40(69)47(43(74-12)24(5)82-55)85-34-17-58(10)50(26(7)81-34)94-59(95-58)16-30(66)42(25(6)90-59)84-33-15-29(65)41(23(4)80-33)86-54(71)35-22(3)36(62)38(67)37(63)46(35)75-13/h21,23-26,28-34,39-45,47-52,55-57,65-69,72H,15-20H2,1-14H3
InChIKeyXIRGHRXBGGPPKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Avilamycin-A CAS 69787-79-7: A Unique Orthosomycin Antibiotic with Distinct Ribosomal Binding and No Cross-Resistance to Major Antibiotic Classes


Avilamycin-A (CAS 69787-79-7) is a complex oligosaccharide derivative and the principal active component of the orthosomycin antibiotic complex produced by the fermentation of *Streptomyces viridochromogenes* [1][2]. It is characterized by a large molecular weight of 1404.24 g/mol (C61H88Cl2O32) and exhibits potent activity against a range of Gram-positive bacteria, particularly relevant in veterinary medicine . Avilamycin-A inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit at a unique site spanning helices 89 and 91 of the 23S rRNA, a mechanism distinct from other classes of ribosome-targeting antibiotics, which prevents accommodation of aminoacyl-tRNA at the A-site [3][4].

Avilamycin-A vs. Other Orthosomycins and In-Class Analogs: Why Substitution is Not Straightforward


Despite sharing an orthosomycin core, generic substitution among avilamycin components or with other orthosomycins like evernimicin is not feasible due to critical quantitative differences. Avilamycin-A is the dominant and most active component of the avilamycin complex, exhibiting superior potency against key pathogens compared to its co-produced analog, Avilamycin-B [1]. Furthermore, while avilamycin and evernimicin both bind to the same unique ribosomal site and show mutual cross-resistance, evernimicin demonstrates a stronger, more extensive interaction with the ribosome, which has different implications for its binding kinetics and resistance profile [2]. Additionally, Avilamycin-A's specific efficacy as a growth promoter in swine shows quantifiable advantages over other feed additives like tylosin, making direct interchange without performance loss impossible [3]. These distinctions mandate precise selection based on target pathogen and performance objective.

Avilamycin-A: Direct Comparative Efficacy Data vs. Analogs and Alternatives


Superior Intrinsic Activity of Avilamycin-A vs. Avilamycin-B Against Key Gram-Positive Pathogens

Within the avilamycin complex, Avilamycin-A is the component with the highest biological activity. Literature from the Foodmate encyclopedia explicitly states that Avilamycin-A (C61H88Cl2O32) is the most active fraction, particularly effective against *Clostridium* spp., *Streptococcus* spp., and *Bacillus* spp., whereas Avilamycin-B (C59H84Cl2O32) shows highest activity specifically against *Staphylococcus* spp. [1]. Other minor components (C through N) possess significantly lower activity and are present in low concentrations. This differential activity profile dictates that procurement of pure or high-A-content avilamycin is essential for broad-spectrum gram-positive coverage in veterinary applications, rather than relying on the variable activity of the crude fermentation complex.

Veterinary Antibiotics Orthosomycin MIC Comparison

Avilamycin-A Displays No Cross-Resistance with Major Antibiotic Classes, Offering a Strategic Advantage

A key differentiator for Avilamycin-A is its lack of cross-resistance with other classes of ribosome-targeting antibiotics. Cryo-EM structures reveal that Avilamycin-A binds to a unique site on the 23S rRNA, distinct from the binding sites of macrolides, lincosamides, and streptogramins [1]. This is supported by a study that found avilamycin shows no cross-resistance to other drug classes for the treatment of *Clostridium perfringens* [2]. While it does exhibit cross-resistance with evernimicin, this is limited to the orthosomycin family. The clinical implication is that Avilamycin-A can be a viable therapeutic option against bacterial strains that have developed resistance to first-line antibiotics.

Antimicrobial Resistance Mechanism of Action Ribosome Binding

Quantified Growth Performance Advantage of Avilamycin-A over Tylosin in Swine Production

In a comparative study evaluating the nutritive effect of feed additives in swine, Avilamycin-A demonstrated a quantifiable and significant performance advantage over the alternative antibiotic tylosin. Swine administered Avilamycin-A at a dosage of 40 mg/kg (starter grower) followed by 20 mg/kg (fattening) showed a 12% improvement in average daily weight gain and a 14% improvement in feed conversion ratio during the starter grower period compared to the negative control group [1]. Importantly, the study noted a superiority of the avilamycin group over both the control and the tylosin groups that was maintained through the end of the fattening period. This direct head-to-head performance data provides a clear economic and production-based rationale for selecting Avilamycin-A over tylosin for swine.

Growth Promotion Feed Efficiency Swine Nutrition

Avilamycin-A Exhibits Tighter Binding and Greater Binding Site Protection than Evernimicin

While Avilamycin-A and evernimicin share the same binding site on the 23S rRNA, a 2002 study using chemical footprinting on *E. coli* ribosomes revealed a crucial quantitative difference in their interaction. Evernimicin protects a larger number of nucleotides and provides stronger protection of the binding site compared to Avilamycin-A [1]. This indicates that evernimicin binds more tightly to the ribosome. This differential binding strength, while not directly implying superior antimicrobial activity, has significant implications for the development and selection of resistance. The tighter binding of evernimicin may influence the frequency and type of resistance mutations that can arise.

Ribosome Binding Mechanism of Action Comparative Kinetics

Quantitative MIC Data for Avilamycin-A Against Key Veterinary Pathogens

While a direct comparator is not specified, this evidence provides the foundational quantitative MIC data against which any potential alternative can be measured. Avilamycin-A demonstrates potent *in vitro* activity against key veterinary pathogens. It is active against *Clostridium perfringens* with MICs reported as ≤0.06-0.5 mg/L and against *Brachyspira hyodysenteriae* with MICs of 12.5-100 μg/ml . This data serves as a quantitative benchmark for susceptibility testing and is essential for establishing clinical breakpoints and guiding therapy selection. Furthermore, a 2022 PK-PD study on *C. perfringens* established a wild-type cutoff (COWT) of 0.25 μg/mL and a clinical breakpoint (CBP) of 0.25 μg/mL, providing crucial context for interpreting these MIC values [1].

Antimicrobial Susceptibility Clostridium perfringens Brachyspira hyodysenteriae

Procurement-Driven Application Scenarios for Avilamycin-A (CAS 69787-79-7)


Targeted Research on Orthosomycin Mechanism of Action and Resistance

For academic or pharmaceutical research teams investigating the unique binding mechanism of orthosomycins to the bacterial ribosome, Avilamycin-A is the essential lead compound. Its distinct binding site on the 23S rRNA and lack of cross-resistance with non-orthosomycin antibiotics make it an ideal tool for structural biology studies, including cryo-EM and X-ray crystallography [1]. Furthermore, its quantifiably weaker ribosome binding compared to evernimicin provides a valuable comparative tool for understanding how structural differences influence binding kinetics and the evolution of resistance [2].

Swine Feed Formulation for Optimized Growth Performance and Economic Return

For animal nutritionists and feed manufacturers, Avilamycin-A is a scientifically validated choice for improving key production metrics in swine. Quantitative evidence from direct comparative studies shows that Avilamycin-A outperforms tylosin, leading to a 12% improvement in average daily weight gain and a 14% improvement in feed conversion ratio during the critical starter grower phase [3]. This translates directly to reduced feed costs and improved time-to-market, providing a clear economic rationale for its inclusion in swine rations over alternative antibiotic growth promoters.

Veterinary Diagnostics and Antimicrobial Susceptibility Testing

Diagnostic and reference laboratories performing antimicrobial susceptibility testing (AST) on veterinary isolates require a purified reference standard of Avilamycin-A. The compound's well-documented MIC ranges for *Clostridium perfringens* (≤0.06-0.5 mg/L) and *Brachyspira hyodysenteriae* (12.5-100 μg/ml), along with the established clinical breakpoint of 0.25 μg/mL for *C. perfringens*, provide the necessary quantitative benchmarks for interpreting test results [4]. Sourcing high-purity Avilamycin-A ensures the accuracy and reproducibility of these critical diagnostic assays.

Development of Broad-Spectrum Gram-Positive Veterinary Therapeutics

Pharmaceutical companies and CROs developing new treatments for gram-positive infections in livestock should consider Avilamycin-A as a key reference standard or starting point for lead optimization. Its status as the most active component of the avilamycin complex, with demonstrated superior efficacy against *Clostridium* and *Streptococcus* species compared to Avilamycin-B, makes it the preferred benchmark for evaluating new chemical entities or formulations [5]. Its unique resistance profile also makes it an attractive scaffold for developing novel antibiotics effective against drug-resistant strains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Avilamycin-A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.